Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Preparation Methods
The synthesis of Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various organic solvents. Industrial production methods often employ catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves halogenation or nitration reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings play a crucial role in binding to these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual-ring structure, which imparts a wide range of biological activities. Similar compounds include:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
This compound stands out due to its versatility and potential for various applications in scientific research and industry.
Biological Activity
Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate, identified by its CAS number 1287085-71-5, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₁₇N₃O₃S₂
- Molecular Weight : 375.5 g/mol
- Structure : The compound features a benzothiazole moiety linked to an amine and thiazole groups, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents under controlled conditions. Various methods have been explored to optimize yield and purity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound may be a candidate for developing new antimicrobial agents .
Anticancer Activity
Research has shown that derivatives of benzothiazole, including this compound, possess anticancer properties. In vitro studies have evaluated the cytotoxic effects on various cancer cell lines:
Cell Line | IC₅₀ (µM) |
---|---|
MDA-MB-231 (breast cancer) | 12.5 |
HCT116 (colon cancer) | 8.4 |
A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Compounds related to this compound have been studied for neuroprotective effects. A study indicated that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .
Case Studies
- Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant properties. Ethyl derivatives showed promising results in reducing seizure duration in animal models .
- Antidiabetic Effects : In a study involving diabetic rats, administration of related compounds led to significant reductions in blood glucose levels comparable to standard treatments .
Properties
Molecular Formula |
C17H17N3O3S2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-23-16(22)9-11-10-24-17(18-11)20-14(21)7-8-15-19-12-5-3-4-6-13(12)25-15/h3-6,10H,2,7-9H2,1H3,(H,18,20,21) |
InChI Key |
STPDLNZCYYKAMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.